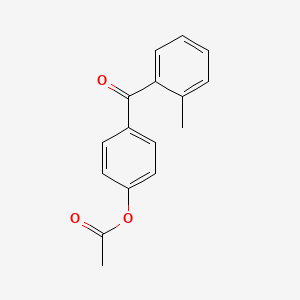

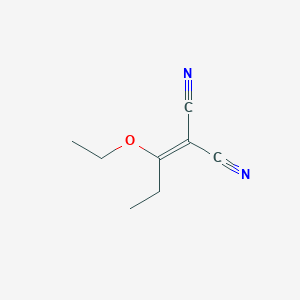

3-Nitro-2-propan-2-yloxybenzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

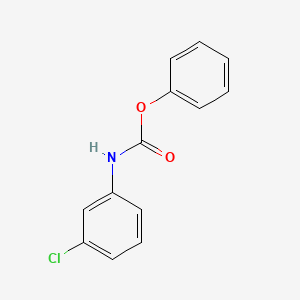

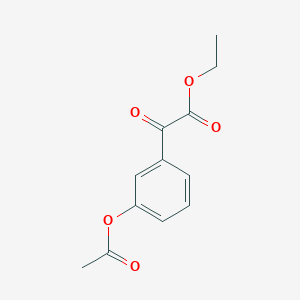

3-Nitro-2-propan-2-yloxybenzoic acid (NPBA) is an organic compound that is widely used in scientific research. It is a derivative of benzoic acid, which is a carboxylic acid, and is composed of a benzene ring with an oxygen-containing group and a nitro group. NPBA is used as an intermediate in the synthesis of various compounds and has been studied for its potential applications in a number of fields, including drug development, biochemistry, and physiology.

Applications De Recherche Scientifique

Coordination Chemistry and Luminescence

A study focused on the synthesis of Zn(II) and Co(II) complexes with 3-nitro-4-hydroxybenzoic acid, exploring their structures, physical properties, and anticonvulsant activities. These compounds exhibit unique bonding features and physical properties that contribute to their anticonvulsant activities (D'angelo et al., 2008). Another investigation assessed thiophenyl-derivatized nitrobenzoic acid ligands as sensitizers for Eu(III) and Tb(III) luminescence, highlighting their potential in luminescence applications (Viswanathan & Bettencourt-Dias, 2006).

Pharmaceutical and Biochemical Research

Research has also explored the synthesis of 3-aminobenzoic acid from 3-nitrobenzoic acid for applications in medicine and dye production, indicating its importance as an intermediate in the synthesis of various pharmaceuticals (Qun, 2010). Additionally, the synthesis of Dabigatran Etexilate, an anticoagulant drug, from 3-nitro-4-chlorobenzoic acid through several chemical transformations, underscores the role of nitrobenzoic acid derivatives in drug synthesis (Guohua, 2013).

Materials Science

In materials science, nitrobenzoic acid derivatives have been investigated for their potential in the synthesis of liquid-crystalline compounds and the study of their molecular structures and interactions. One study detailed the fixation of multilayered structures in liquid-crystalline complexes involving benzoic acid derivatives, which could have implications for the development of novel materials (Kishikawa, Hirai, & Kohmoto, 2008).

Analytical and Environmental Applications

Another research focus is the evaluation of substrate specificity of 3-nitrobenzoic acid dioxygenase for the biodegradation of nitroaromatic compounds, highlighting the environmental applications of understanding and utilizing these biochemical pathways for pollutant degradation (Tomita, Katsuyama, & Ohnishi, 2021).

Safety And Hazards

The safety data sheet for a related compound, 3-Nitrobenzoic acid, indicates that it causes serious eye irritation and is harmful to aquatic life . It’s recommended to wash skin thoroughly after handling, avoid release to the environment, and wear eye/face protection . If in eyes, rinse cautiously with water for several minutes and get medical advice if eye irritation persists .

Propriétés

IUPAC Name |

3-nitro-2-propan-2-yloxybenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO5/c1-6(2)16-9-7(10(12)13)4-3-5-8(9)11(14)15/h3-6H,1-2H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVVRRWKNAJCNEZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=CC=C1[N+](=O)[O-])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30284457 |

Source

|

| Record name | 3-nitro-2-propan-2-yloxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30284457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Nitro-2-propan-2-yloxybenzoic acid | |

CAS RN |

81957-22-4 |

Source

|

| Record name | NSC37274 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37274 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-nitro-2-propan-2-yloxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30284457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![trans-2-[2-(4-Methylphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1346288.png)

![trans-2-[2-(3-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1346293.png)